ALX-1393

Description

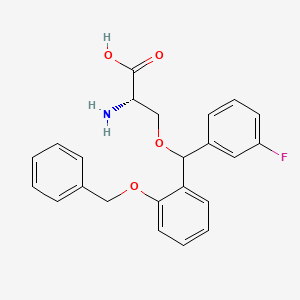

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FNO4/c24-18-10-6-9-17(13-18)22(29-15-20(25)23(26)27)19-11-4-5-12-21(19)28-14-16-7-2-1-3-8-16/h1-13,20,22H,14-15,25H2,(H,26,27)/t20-,22?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUSZEGHFWRTQS-AIBWNMTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ALX-1393: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALX-1393 is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), a key protein responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons. By blocking GlyT2, this compound elevates extracellular glycine levels, thereby enhancing inhibitory glycinergic neurotransmission. This mechanism of action underlies its demonstrated antinociceptive effects in various preclinical models of pain. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Glycine Transporter 2

The primary mechanism of action of this compound is the selective, reversible, and noncompetitive inhibition of the neuronal glycine transporter 2 (GlyT2).[1][2] GlyT2 is a member of the SLC6 family of neurotransmitter transporters and plays a crucial role in terminating glycinergic signaling by clearing glycine from the synaptic cleft.[1][3]

By inhibiting GlyT2, this compound leads to an accumulation of glycine in the synapse.[3] This increased availability of glycine enhances the activation of postsynaptic strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels.[4][5] The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, leading to an inhibitory effect on neuronal firing.[4] This potentiation of inhibitory neurotransmission is the basis for the analgesic effects of this compound observed in preclinical studies.[6][7][8]

Signaling Pathway of GlyT2 and the Action of this compound

Caption: this compound inhibits GlyT2 on the presynaptic terminal, increasing synaptic glycine and enhancing postsynaptic inhibition.

Quantitative Pharmacological Data

The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound

| Target | Assay Type | Cell Line | Species | IC50 | Reference |

| GlyT2 | [³H]glycine uptake | COS7 | Recombinant | 31 ± 2.7 nM | [1][2] |

| GlyT2 | [³H]glycine uptake | HEK293 | Human | ~100 nM | [9] |

| GlyT2 | [³H]glycine uptake | HEK293 | Mouse | ~100 nM | [9] |

| GlyT2 | Electrophysiology | Xenopus laevis oocytes | Human | ~25 nM | [9] |

| GlyT1 | [³H]glycine uptake | COS7 | Recombinant | low µM range | [1][2] |

| GlyT1 | [³H]glycine uptake | HEK293 | Human/Mouse | 4 µM | [8][9] |

Table 2: Functional Effects of this compound

| Effect | Experimental Model | Concentration | Result | Reference |

| Inhibition of neuronal action potential activity | Organotypic spinal cultures | 100 ± 31 nM | Half-maximal effect | [4][5] |

| Suppression of action potential activity | Organotypic spinal cultures | 1 µM | 88.3 ± 2.6% suppression | [4][5] |

| Induction of tonic current | Commissural interneurons (whole-cell patch-clamp) | 200 nM | -45.7 ± 11.6 pA | [5] |

Detailed Experimental Protocols

[³H]Glycine Uptake Assay in Recombinant Cell Lines

This assay quantifies the inhibition of glycine transport into cells expressing GlyT1 or GlyT2.

Objective: To determine the IC50 value of this compound for GlyT1 and GlyT2.

Materials:

-

HEK293 or COS7 cells transiently or stably expressing human or mouse GlyT1 or GlyT2.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphate-buffered saline (PBS).

-

[³H]glycine.

-

This compound stock solution.

-

Scintillation cocktail and counter.

Protocol:

-

Cell Culture: Plate the recombinant cells in 24-well plates and grow to confluence.

-

Compound Incubation: Wash the cells with PBS. Pre-incubate the cells with varying concentrations of this compound or vehicle control in PBS for a specified time (e.g., 10-20 minutes) at room temperature.

-

Transport Initiation: Initiate glycine transport by adding a solution containing a fixed concentration of [³H]glycine (e.g., 10 µM) and the corresponding concentration of this compound.

-

Transport Termination: After a short incubation period (e.g., 5-10 minutes), terminate the transport by rapidly washing the cells three times with ice-cold PBS.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH) and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]glycine uptake (IC50) by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for [³H]Glycine Uptake Assay

Caption: Workflow for determining the inhibitory potency of this compound using a radiolabeled glycine uptake assay.

Electrophysiological Recording in Xenopus laevis Oocytes

This method directly measures the effect of this compound on the electrical currents mediated by glycine transporters.

Objective: To characterize the inhibitory effect of this compound on GlyT2-mediated currents.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for human GlyT2.

-

Two-electrode voltage-clamp setup.

-

Recording solution (e.g., ND96).

-

Glycine solution.

-

This compound solution.

Protocol:

-

Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject the oocytes with cRNA encoding human GlyT2 and incubate for 2-5 days to allow for protein expression.

-

Voltage Clamping: Place an oocyte in the recording chamber and impale it with two microelectrodes for voltage clamping (e.g., at -60 mV).

-

Baseline Recording: Perfuse the oocyte with the recording solution to establish a stable baseline current.

-

Glycine Application: Apply a pulse of glycine to evoke an inward current mediated by GlyT2.

-

This compound Application: Co-apply this compound with glycine to measure the inhibitory effect on the glycine-evoked current. To test for reversibility, apply this compound, then wash it out before a subsequent glycine application.[9]

-

Data Acquisition and Analysis: Record the currents and analyze the peak current amplitude to determine the percentage of inhibition at different concentrations of this compound.

Selectivity and Off-Target Effects

This compound exhibits a high degree of selectivity for GlyT2 over GlyT1, with approximately two orders of magnitude difference in potency.[1][2] However, at concentrations above 0.5-1 µM, this compound can also inhibit GlyT1.[1][2] This off-target activity should be considered when interpreting data from experiments using higher concentrations of the compound.

Pharmacokinetic and Physicochemical Properties

This compound is a lipophilic amino acid.[8] A notable limitation of this compound is its poor permeability across the blood-brain barrier, with reports indicating that only about 5% of the drug crosses into the central nervous system.[1][2] This property may limit its therapeutic potential for centrally mediated disorders when administered systemically.

Logical Relationship to Other Glycine Transporter Inhibitors

This compound is a key pharmacological tool for studying the role of GlyT2. Its properties can be compared to other glycine transporter inhibitors.

Caption: Classification of this compound among other notable glycine transporter inhibitors based on their primary target and reversibility.

Conclusion

This compound is a valuable research tool for elucidating the physiological and pathophysiological roles of GlyT2. Its mechanism of action, centered on the potent and selective inhibition of this transporter, leads to an enhancement of inhibitory glycinergic neurotransmission. While its therapeutic development has been hampered by poor blood-brain barrier penetration, the study of this compound continues to provide critical insights into the potential of targeting glycine transport for the treatment of pain and other neurological disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medkoo.com [medkoo.com]

- 5. ALX 1393 inhibits spontaneous network activity by inducing glycinergic tonic currents in the spinal ventral horn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

ALX-1393: A Technical Guide to its Pharmacology and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALX-1393 is a potent and selective inhibitor of the glycine transporter type 2 (GlyT2), a key protein in the regulation of glycinergic neurotransmission.[1][2] GlyT2 is primarily located in the presynaptic terminals of glycinergic neurons in the spinal cord and brainstem.[1][2] Its main function is the reuptake of glycine from the synaptic cleft, thereby terminating the inhibitory signal.[1][2] By blocking GlyT2, this compound increases the concentration of glycine in the synapse, enhancing the activation of postsynaptic glycine receptors and augmenting inhibitory signaling.[1][2] This mechanism of action has positioned GlyT2 inhibitors like this compound as potential therapeutic agents for conditions characterized by neuronal hyperexcitability, such as chronic pain and bladder overactivity.[1][3] This technical guide provides a comprehensive overview of the pharmacology and pharmacodynamics of this compound, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Pharmacology

Mechanism of Action

This compound is a selective, noncompetitive, and reversible inhibitor of the glycine transporter GlyT2.[4][5][6] Inhibition of GlyT2 by this compound leads to an elevation of extracellular glycine levels in the synaptic cleft.[1] This, in turn, potentiates the activation of postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels.[7] The influx of chloride ions through GlyRs causes hyperpolarization of the postsynaptic neuron, leading to an inhibitory effect on neurotransmission.[7] This enhanced inhibitory signaling is the basis for the antinociceptive and bladder-modulating effects of this compound.[1][3]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not extensively reported in publicly available literature. However, key aspects of its absorption, distribution, metabolism, and excretion (ADME) profile have been characterized. A significant limitation of this compound is its poor permeability across the blood-brain barrier.[5][6]

Data Presentation

Table 1: In Vitro Pharmacology of this compound

| Parameter | Transporter | Species | Cell Line | Value | Reference |

| IC50 | GlyT2 | Human | HEK293 | 12 nM | [8] |

| IC50 | GlyT2 | Mouse | HEK293 | 100 nM | [8] |

| IC50 | GlyT2 | Recombinant | COS7 | 31 ± 2.7 nM | [1][4] |

| IC50 | GlyT1 | Human | HEK293 | 4 µM | [8] |

| IC50 | GlyT1 | Recombinant | COS7 | Low µM range | [1][4] |

| EC50 (Action Potential Firing Inhibition) | - | - | Organotypic spinal cultures | 100 ± 31 nM | [7] |

Table 2: In Vivo Pharmacodynamics of this compound in Animal Models

| Animal Model | Species | Administration | Dose Range | Effect | Reference |

| Inflammatory Pain (Formalin Test) | Rat | Intracerebroventricular | 25, 50, 100 µg | Suppression of the late-phase response | [9] |

| Neuropathic Pain (Chronic Constriction Injury) | Rat | Intracerebroventricular | 25, 50, 100 µg | Dose-dependent inhibition of mechanical and cold hyperalgesia | [9] |

| Bladder Overactivity (Cyclophosphamide-induced) | Rat | Intrathecal | 3, 10 µg | Increased intercontraction interval and micturition pressure threshold | [3] |

| Nociceptive Behavior (Resiniferatoxin-induced) | Rat | Intrathecal | 3, 10 µg | Dose-dependent suppression of licking and freezing behaviors | [3] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference |

| Brain Penetration (Free brain/plasma ratio) | Mouse | < 0.05 | [8] |

| Half-life (t1/2) | Not Available | Not Available | - |

| Clearance (CL) | Not Available | Not Available | - |

| Volume of Distribution (Vd) | Not Available | Not Available | - |

Experimental Protocols

[3H]Glycine Uptake Assay

This assay is used to determine the inhibitory potency of this compound on GlyT1 and GlyT2.

-

Cell Culture and Transfection:

-

HEK293 or COS7 cells are cultured in appropriate media.

-

Cells are transiently transfected with plasmids encoding human or mouse GlyT1 or GlyT2. Mock-transfected cells (without the transporter gene) are used as a control.

-

-

Assay Procedure:

-

Transfected cells are seeded in 24-well plates.

-

On the day of the assay, cells are washed with a Krebs-Ringer-HEPES buffer.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.

-

The uptake reaction is initiated by adding a solution containing a fixed concentration of [3H]glycine and the corresponding concentration of this compound.

-

After a short incubation period (e.g., 10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

-

Data Analysis:

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Protein concentration in each well is determined using a standard method (e.g., Bradford assay) to normalize the data.

-

The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control.

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.

-

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This model is used to evaluate the antinociceptive effects of this compound on neuropathic pain.

-

Surgical Procedure:

-

Male Sprague-Dawley rats are anesthetized.

-

The common sciatic nerve is exposed at the mid-thigh level.

-

Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve.[1]

-

-

Behavioral Testing:

-

Animals are allowed to recover for a period (e.g., 7-14 days) to allow for the development of neuropathic pain behaviors.

-

Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of increasing force is determined.

-

Thermal Hyperalgesia: Assessed using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is measured.

-

Cold Allodynia: Assessed using a cold plate test. The latency to the first sign of pain behavior (e.g., paw licking or jumping) on a cold surface is recorded.

-

-

Drug Administration and Data Analysis:

-

This compound or vehicle is administered via the desired route (e.g., intrathecal or intracerebroventricular).

-

Behavioral tests are performed at various time points after drug administration.

-

The effects of this compound on paw withdrawal thresholds and latencies are compared to the vehicle-treated group.

-

Cystometry in a Rat Model of Cyclophosphamide-Induced Bladder Overactivity

This method is used to assess the effect of this compound on bladder function.

-

Induction of Bladder Overactivity:

-

Female Sprague-Dawley rats are injected with cyclophosphamide (e.g., 150 mg/kg, intraperitoneally) to induce bladder inflammation and overactivity.[2]

-

Experiments are typically performed 48 hours after cyclophosphamide administration.

-

-

Surgical Preparation:

-

Rats are anesthetized with urethane.

-

A catheter is inserted into the bladder through the dome for saline infusion and pressure recording.

-

For intrathecal administration, a catheter is inserted into the subarachnoid space.

-

-

Cystometric Recordings:

-

The bladder is continuously filled with saline at a constant rate.

-

Intravesical pressure is recorded to measure parameters such as:

-

Intercontraction Interval (ICI): The time between bladder contractions.

-

Micturition Pressure Threshold: The pressure at which a micturition contraction is initiated.

-

Maximal Voiding Pressure: The peak pressure during a micturition contraction.

-

-

-

Drug Administration and Data Analysis:

-

After a baseline recording period, this compound or vehicle is administered intrathecally.

-

Cystometric parameters are recorded post-administration and compared to baseline and vehicle control values.

-

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for in vivo pain assessment.

References

- 1. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]

- 2. Urodynamic investigation of cyclophosphamide-induced overactive bladder in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioivt.com [bioivt.com]

- 4. criver.com [criver.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 476212 | Stanford Health Care [stanfordhealthcare.org]

- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 9. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ALX-1393: A Selective GlyT2 Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of ALX-1393, a selective inhibitor of the neuronal glycine transporter 2 (GlyT2). This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Chemical Structure and Properties

This compound, with the IUPAC name (2S)-2-amino-3-{--INVALID-LINK--methoxy}propanoic acid, is a small molecule inhibitor derived from an L-serine amino acid core.[1][2] Its structure features three aromatic rings—a benzyl ring, an oxyphenyl ring, and a fluorophenyl ring—O-substituted on the hydroxyl side chain.[1] This compound has been instrumental in studying the role of GlyT2 in modulating inhibitory glycinergic neurotransmission.[1][3]

The key chemical and physical properties of this compound are summarized in the table below. It is typically supplied as a white to off-white solid powder.[4] Notably, the free form and hydrochloride salt of this compound can be unstable, and a more stable trifluoroacetic acid (TFA) salt form is often recommended for research purposes.[4][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-{--INVALID-LINK--methoxy}propanoic acid | [2][6] |

| Synonyms | ALX1393, ALX 1393 | [2] |

| CAS Number | 949164-09-4 | [2][4] |

| Chemical Formula | C₂₃H₂₂FNO₄ | [2][6] |

| Molecular Weight | 395.43 g/mol | [2][6] |

| Appearance | White to off-white solid powder | [4] |

| SMILES | N--INVALID-LINK--C(O)=O | [4] |

| InChI Key | ADUSZEGHFWRTQS-AIBWNMTMSA-N | [2] |

| Solubility | Soluble in DMSO (100 mg/mL) | [5] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [4] |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective, reversible, noncompetitive inhibitor of the neuronal glycine transporter 2 (GlyT2).[1][6] GlyT2 is primarily located on the presynaptic terminals of glycinergic neurons in the spinal cord and brainstem.[3][7] Its main function is to reuptake glycine from the synaptic cleft back into the presynaptic neuron, thereby terminating the inhibitory signal and allowing for glycine recycling.[3][7]

By inhibiting GlyT2, this compound prevents this reuptake process. This leads to an elevation of glycine concentration in the synaptic cleft.[3] The increased availability of glycine potentiates the activation of postsynaptic strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride ion channels.[7][8] The activation of GlyRs causes an influx of chloride ions (Cl⁻) into the postsynaptic neuron, leading to hyperpolarization of the cell membrane and the generation of an inhibitory postsynaptic potential (IPSP).[7] This enhanced inhibitory signaling, often referred to as a "tonic current," is the basis for the analgesic and muscle relaxant effects observed with this compound administration.[7][8]

The mechanism of action is visually represented in the signaling pathway diagram below.

Caption: Mechanism of action of this compound.

Pharmacological Profile

This compound exhibits high affinity and selectivity for GlyT2 over its counterpart, GlyT1. This selectivity is crucial, as GlyT1 is more broadly distributed in the central nervous system, including on glial cells, and is involved in modulating glutamatergic neurotransmission. Off-target inhibition of GlyT1 could lead to undesirable side effects.[1]

Table 2: Quantitative Pharmacological Data for this compound

| Parameter | Cell/System | Value | Reference |

| GlyT2 Inhibition (IC₅₀) | Recombinant GlyT2 in COS7 cells | 31 ± 2.7 nM | [1] |

| GlyT1 Inhibition (IC₅₀) | Recombinant GlyT1 in COS7 cells | Low μM range (~4 µM) | [1][9] |

| Selectivity | GlyT2 vs. GlyT1 | ~100-200 fold | [1][10] |

| Action Potential Suppression (EC₅₀) | Organotypic spinal cultures | 100 ± 31 nM | [8] |

| Maximal Action Potential Suppression | Organotypic spinal cultures (at 1 µM) | 88.3 ± 2.6 % | [8] |

| Blood-Brain Barrier Penetration | In vivo (mice) | ~5% | [1] |

Experimental Protocols

The characterization of this compound has involved a range of in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.

In Vitro Characterization Workflow

The initial evaluation of a GlyT2 inhibitor like this compound typically follows a workflow from cell-based functional assays to more complex tissue preparations.

Caption: Experimental workflow for this compound characterization.

[³H]Glycine Transport Assay

This assay is fundamental for determining the potency (IC₅₀) and selectivity of this compound.[5][11]

-

Cell Culture and Transfection:

-

COS-7 cells are cultured in standard DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Cells are plated onto multi-well plates and grown to appropriate confluency.

-

Transient transfection is performed using a suitable reagent (e.g., Turbofect) with plasmids encoding either human GlyT1 or GlyT2. Cells are incubated for 48 hours post-transfection to allow for transporter expression.[5][11]

-

-

Transport Assay Procedure:

-

On the day of the experiment, cells are washed with HEPES-buffered saline (HBS: 150 mM NaCl, 10 mM HEPES-Tris pH 7.4, 1 mM CaCl₂, 5 mM KCl, 1 mM MgSO₄).[5]

-

Cells are pre-incubated for 10-20 minutes at 37°C with varying concentrations of this compound or vehicle control.

-

The transport reaction is initiated by adding a solution containing a fixed concentration of [³H]glycine (e.g., 10 µM) and the corresponding concentration of this compound.

-

The reaction proceeds for a short period (e.g., 7 minutes) at 37°C and is then stopped by rapidly washing the cells with ice-cold HBS.[5][11]

-

Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

Non-specific uptake is determined using untransfected (mock) cells and subtracted from all values.

-

Data are normalized to the vehicle control (100% transport).

-

IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.

-

Whole-Cell Patch-Clamp Recording

This electrophysiological technique is used to measure the functional consequence of GlyT2 inhibition, specifically the induction of tonic glycinergic currents.[8]

-

Preparation:

-

Organotypic spinal cultures are prepared from rodent pups and maintained in culture for several weeks.[8]

-

For recording, a slice culture is transferred to a recording chamber on a microscope stage and continuously perfused with artificial cerebrospinal fluid (ACSF).

-

-

Recording Procedure:

-

Commissural interneurons in the ventral horn are visually identified.[8]

-

Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an intracellular solution (e.g., containing Cs-gluconate for voltage-clamp).[12]

-

Neurons are voltage-clamped at a holding potential (e.g., -70 mV).

-

A stable baseline current is recorded.

-

This compound (e.g., 200 nM) is applied via the perfusion system. The change in the holding current, representing the induced tonic current, is measured.[8]

-

To confirm the current is mediated by glycine receptors, a GlyR antagonist like strychnine can be co-applied to observe the reversal of the effect.[8]

-

In Vivo Pain Models (Rat)

These experiments assess the antinociceptive (pain-relieving) effects of this compound in living animals.[2]

-

Animal Preparation:

-

Drug Administration:

-

Nociceptive Testing:

-

Acute Pain Models:

-

Formalin Test: A dilute formalin solution is injected into the paw, and pain behaviors (flinching, licking) are observed in two phases. This compound has been shown to suppress the late phase response.[2][4]

-

Thermal Nociception (Hot Plate/Tail Flick): The latency for the animal to respond to a heat stimulus is measured.[2]

-

Mechanical Nociception (Paw Pressure Test): The pressure threshold that elicits a paw withdrawal is determined.[2]

-

-

Neuropathic Pain Models:

-

-

Motor Function Assessment:

-

The rotarod test is used to ensure that the observed antinociceptive effects are not due to motor impairment. The animal's ability to stay on a rotating rod is timed.[2]

-

Conclusion

This compound is a well-characterized, selective inhibitor of GlyT2 that serves as a critical tool for investigating the glycinergic system. Its ability to potentiate inhibitory neurotransmission by increasing synaptic glycine levels has demonstrated clear antinociceptive effects in various preclinical models of pain. While its poor blood-brain barrier penetration has limited its clinical development, the study of this compound continues to provide valuable insights into the therapeutic potential of targeting GlyT2 for the treatment of chronic pain and other neurological disorders.[1][9]

References

- 1. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]

- 5. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ALX 1393 inhibits spontaneous network activity by inducing glycinergic tonic currents in the spinal ventral horn [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. ALX 1393 inhibits spontaneous network activity by inducing glycinergic tonic currents in the spinal ventral horn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycinergic Transmission in the Presence and Absence of Functional GlyT2: Lessons From the Auditory Brainstem - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. re-place.be [re-place.be]

In Vivo Efficacy of ALX-1393 in Preclinical Pain Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ALX-1393, a selective inhibitor of the glycine transporter 2 (GlyT2), has demonstrated significant antinociceptive effects across a range of preclinical pain models. By blocking the reuptake of glycine in the spinal cord and supraspinal regions, this compound enhances inhibitory glycinergic neurotransmission, a key mechanism for pain modulation. This technical guide provides a comprehensive overview of the in vivo studies of this compound, detailing experimental protocols, summarizing quantitative data, and illustrating the underlying signaling pathways. The presented evidence underscores the potential of GlyT2 inhibition as a therapeutic strategy for the management of acute, inflammatory, and neuropathic pain states.

Introduction

Glycinergic signaling plays a crucial role in the modulation of nociceptive transmission within the central nervous system. The glycine transporter 2 (GlyT2) is predominantly expressed on presynaptic terminals of glycinergic neurons and is responsible for the reuptake of glycine from the synaptic cleft, thereby terminating its inhibitory signal.[1] Inhibition of GlyT2 represents a promising therapeutic approach to augment glycinergic neurotransmission and consequently alleviate pain.

This compound is a selective inhibitor of GlyT2 that has been investigated for its analgesic properties.[2][3] This document synthesizes the available preclinical data on the in vivo effects of this compound in various animal models of pain, providing a detailed resource for researchers and drug development professionals.

Mechanism of Action: Enhancing Glycinergic Inhibition

This compound exerts its analgesic effects by selectively blocking GlyT2. This inhibition leads to an accumulation of glycine in the synaptic cleft, thereby potentiating the activation of postsynaptic glycine receptors (GlyRs). The influx of chloride ions through GlyRs hyperpolarizes the postsynaptic neuron, dampening the transmission of nociceptive signals. The antinociceptive effects of this compound are consistently reversed by the glycine receptor antagonist strychnine, confirming its mechanism of action through the glycinergic system.[1][4]

In Vivo Pain Models and Efficacy of this compound

This compound has been evaluated in rodent models of acute, inflammatory, and neuropathic pain. The primary routes of administration in these studies have been intrathecal (i.t.) and intracerebroventricular (i.c.v.) to target the spinal and supraspinal sites of action, respectively.

Acute Pain Models

In models of acute pain, intrathecal administration of this compound has been shown to produce a dose-dependent antinociceptive effect.[4]

Experimental Protocol: Acute Pain Assessment

-

Animal Model: Male Sprague-Dawley rats.[4]

-

Drug Administration: Intrathecal implantation of a catheter for drug delivery.[4]

-

Pain Assays:

-

Motor Function: Rotarod test to assess any motor impairment.[4]

| Pain Model | Administration Route | Dose (µg) | Observed Effect | Motor Function |

| Acute Thermal Pain | Intrathecal | 4, 20, 40 | Dose-dependent increase in latency in tail-flick and hot-plate tests.[4] | No effect up to 40 µg.[4] |

| Acute Mechanical Pain | Intrathecal | 4, 20, 40 | Dose-dependent increase in paw pressure threshold.[4] | No effect up to 40 µg.[4] |

Inflammatory Pain Models

The formalin test, a model of inflammatory pain, has been utilized to assess the efficacy of this compound.

Experimental Protocol: Formalin Test

-

Induction of Inflammation: Subcutaneous injection of formalin into the hind paw.[1][4]

-

Drug Administration: Intrathecal or intracerebroventricular administration of this compound prior to formalin injection.[1][4]

-

Pain Assessment: Quantification of pain behaviors (e.g., flinching, licking) in two phases: the early phase (acute nociception) and the late phase (inflammatory pain).[1][4]

| Pain Model | Administration Route | Dose (µg) | Observed Effect on Formalin Test |

| Inflammatory Pain | Intrathecal | 4, 20, 40 | Dose-dependent inhibition of pain behaviors in both early and late phases, with a more pronounced effect in the late phase.[4] |

| Inflammatory Pain | Intracerebroventricular | 25, 50, 100 | Suppression of the late-phase response.[1] |

Neuropathic Pain Models

This compound has shown efficacy in the chronic constriction injury (CCI) model of neuropathic pain.

Experimental Protocol: Chronic Constriction Injury (CCI) Model

-

Animal Model: Male Sprague-Dawley rats.[1]

-

Induction of Neuropathy: Loose ligation of the sciatic nerve.[1]

-

Drug Administration: Intracerebroventricular administration of this compound.[1]

-

Pain Assessment:

| Pain Model | Administration Route | Dose (µg) | Observed Effect |

| Neuropathic Pain (CCI) | Intracerebroventricular | 25, 50, 100 | Dose-dependent inhibition of mechanical and cold hyperalgesia.[1] |

Experimental Workflow and Logical Relationships

The investigation of this compound's in vivo effects follows a structured workflow, from the induction of a specific pain state to the assessment of behavioral outcomes following drug administration.

Conclusion

The collective in vivo data strongly support the antinociceptive effects of the selective GlyT2 inhibitor, this compound. Its efficacy in diverse pain models, including acute, inflammatory, and neuropathic pain, highlights the therapeutic potential of targeting the glycinergic system for pain relief. Notably, at effective doses, this compound does not appear to cause significant motor dysfunction, suggesting a favorable safety profile.[1][4] Further research, including pharmacokinetic and toxicological studies, is warranted to advance the development of this compound and other GlyT2 inhibitors as novel analgesics.

References

- 1. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]

- 4. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Selective Glycine Transporter 2 (GlyT2) Inhibitor for Neuromodulation

An In-depth Technical Guide to the Therapeutic Potential of ALX-1393

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a potent and selective, reversible inhibitor of the neuronal glycine transporter 2 (GlyT2), a key protein responsible for the reuptake of glycine from the synaptic cleft in the central nervous system. By blocking GlyT2, this compound enhances glycinergic neurotransmission, an essential inhibitory mechanism, particularly in the spinal cord and brainstem. This mechanism of action has positioned this compound as a promising, albeit preclinical, therapeutic agent for conditions characterized by neuronal hyperexcitability, most notably chronic pain and bladder overactivity. This whitepaper provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols from seminal studies, and discussing its potential therapeutic applications and limitations.

Introduction: The Role of Glycinergic Inhibition and GlyT2

Inhibitory neurotransmission in the spinal cord is crucial for modulating sensory information, including pain signals. Glycine is the primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels.[1][2] The influx of chloride ions through activated GlyRs hyperpolarizes the postsynaptic neuron, reducing its excitability and dampening signal transmission.

The concentration of glycine in the synaptic cleft is tightly regulated by two high-affinity glycine transporters: GlyT1 and GlyT2. GlyT1 is predominantly found in glial cells, while GlyT2 is localized to the presynaptic terminals of glycinergic neurons.[3] GlyT2 plays a critical role in terminating glycinergic signaling by clearing glycine from the synapse and reloading it into presynaptic vesicles.[1][4] Pharmacological inhibition of GlyT2, therefore, represents a logical strategy to increase the concentration and residence time of glycine in the synaptic cleft, thereby augmenting inhibitory signaling. This enhancement of glycinergic tone is the foundational principle behind the therapeutic potential of this compound.

Mechanism of Action of this compound

This compound, chemically known as O-[(2-benzyloxyphenyl-3-fluorophenyl)methyl]-l-serine, is a selective, noncompetitive, and reversible inhibitor of GlyT2.[5][6] By binding to GlyT2, this compound blocks the reuptake of glycine into presynaptic neurons.[4] This leads to an elevation of extracellular glycine levels, resulting in two primary effects:

-

Enhanced Phasic Inhibition: this compound has been shown to prolong the decay phase of GlyR-mediated evoked inhibitory postsynaptic currents (eIPSCs) without affecting their amplitude.[7] This suggests that by slowing the clearance of synaptically released glycine, the duration of the inhibitory signal is extended.

-

Induction of Tonic Inhibition: The elevated ambient glycine levels activate extrasynaptic glycine receptors, inducing a persistent, low-level inhibitory current known as a tonic current.[2][7] This tonic inhibition effectively raises the threshold for neuronal firing, providing a constant brake on neuronal excitability.[2]

The analgesic and antinociceptive effects of this compound are directly linked to this augmentation of spinal inhibitory neurotransmission, which dampens the propagation of pain signals from the periphery to higher brain centers.[4][7] These effects can be reversed by the co-administration of strychnine, a GlyR antagonist, confirming the mechanism is GlyR-dependent.[7][8]

Caption: Mechanism of this compound at the glycinergic synapse.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type | Species | IC₅₀ (nM) | Reference |

| GlyT2 | [³H]glycine uptake | Human | 100 | [7] |

| GlyT2 | [³H]glycine uptake | COS7 cells | 31 ± 2.7 | [3][5] |

| GlyT2 | Glycine currents | Xenopus oocytes | ~25 | [6] |

| GlyT2 | Neuronal AP activity | Rat spinal cultures | 100 ± 31 | [1][2] |

| GlyT1 | [³H]glycine uptake | Human | 4000 | [6][7] |

Data indicate that this compound is significantly more potent against GlyT2 than GlyT1, though it does exhibit off-target inhibition at higher concentrations.[5][6]

Table 2: Pharmacokinetic Properties

| Parameter | Species | Value | Administration | Reference |

| Blood-Brain Barrier Penetration | Mouse | Poor | Intravenous | [3][5] |

| Free Brain/Plasma Ratio (Kₚ,ᵤᵤ) | Mouse | < 0.05 (or 0.036) | Intravenous | [6][7] |

The poor central nervous system (CNS) permeability is a significant limitation for systemic administration and is likely due to its amino acid-like structure.[6][7]

Potential Therapeutic Applications & Preclinical Evidence

Preclinical studies have primarily investigated this compound in models of pain and bladder dysfunction, where direct administration to the spinal cord bypasses its poor pharmacokinetic profile.

Pain Management

This compound has demonstrated significant antinociceptive effects across a range of animal models.

-

Acute Pain: In a rat formalin test, intracerebroventricular (i.c.v.) administration of this compound (25, 50, and 100 µg) suppressed the late-phase inflammatory response without affecting motor performance.[9]

-

Neuropathic Pain: Intrathecal (i.t.) administration dose-dependently inhibited mechanical and cold hyperalgesia in rats with chronic constriction injury (CCI).[9] A 14-day chronic infusion also produced sustained reductions in thermal hyperalgesia and mechanical allodynia.[7]

-

Inflammatory Pain: Intracerebroventricular administration has shown antinociceptive effects in rat models of inflammatory pain.[9]

-

Other Pain Models: Efficacy has also been reported in models of herpetic pain and visceral pain.[7]

The analgesic effects are consistently reversible with the glycine receptor antagonist strychnine, confirming the mechanism of action.[7]

Bladder Overactivity

In rat models of bladder pain and interstitial cystitis induced by cyclophosphamide (CYP), this compound has shown promise.

-

Intrathecal administration at the L6-S1 spinal level increased the intercontraction interval and micturition pressure threshold, key indicators of reduced bladder overactivity.[7][8]

-

At higher doses, this compound strongly suppressed the micturition reflex.[8]

-

The mechanism is believed to be the enhancement of glycinergic inhibition of the afferent (sensory) limb of the micturition reflex pathway in the lumbosacral spinal cord.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.

[³H]Glycine Uptake Assay

This assay is used to determine the potency (IC₅₀) of this compound on GlyT1 and GlyT2.

-

Cell Culture: HEK293 or COS7 cells are cultured and transiently or stably transfected with plasmids encoding human or mouse GlyT1 or GlyT2.

-

Assay Preparation: Cells are plated in multi-well plates. On the day of the assay, the culture medium is removed, and cells are washed with a buffer (e.g., PBS).

-

Inhibitor Incubation: Cells are pre-incubated for a set time (e.g., 10-20 minutes) with varying concentrations of this compound or vehicle control.

-

Uptake Initiation: The assay is initiated by adding a solution containing a fixed concentration of [³H]glycine (e.g., 10 µM).

-

Uptake Termination: After a short incubation period (e.g., 6-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]glycine.

-

Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. An IC₅₀ value is determined by fitting the data to a four-parameter logistic equation using software like GraphPad Prism.

Caption: Workflow for a [³H]glycine uptake assay.

In Vivo Neuropathic Pain Model (Chronic Constriction Injury - CCI)

This protocol assesses the antinociceptive efficacy of this compound in a rodent model of neuropathic pain.

-

Animal Model: Male Wistar rats or similar strains are used. Neuropathy is induced via the CCI model, which involves loosely ligating the sciatic nerve.

-

Catheter Implantation: An intrathecal (i.t.) catheter is implanted with its tip near the lumbar enlargement of the spinal cord to allow for direct drug delivery. Animals are allowed to recover.

-

Baseline Nociceptive Testing: Before drug administration, baseline pain-like behaviors are measured.

-

Mechanical Allodynia: Assessed using von Frey filaments of increasing stiffness applied to the paw. The withdrawal threshold is recorded.

-

Thermal Hyperalgesia: Assessed using the Hargreaves method, where a radiant heat source is applied to the paw. The withdrawal latency is recorded.

-

-

Drug Administration: A specific dose of this compound (e.g., 10, 50, or 100 µg) dissolved in a vehicle is administered via the i.t. catheter.[10]

-

Post-Dose Nociceptive Testing: Nociceptive thresholds are re-evaluated at multiple time points after drug administration (e.g., 15, 30, 60, 120, 240 minutes).[10]

-

Data Analysis: Changes in withdrawal thresholds or latencies from baseline are calculated and compared between drug-treated and vehicle-treated groups to determine efficacy.

Limitations and Future Directions

Despite its promise as a pharmacological tool, the development of this compound for clinical use is hindered by several limitations:

-

Poor Blood-Brain Barrier Penetration: With a free brain/plasma ratio of less than 0.05, systemic administration is unlikely to achieve therapeutic concentrations in the CNS.[3][6][7] This necessitates invasive delivery methods like intrathecal injection for efficacy.

-

Selectivity: While highly selective for GlyT2 over GlyT1, it does inhibit GlyT1 at low micromolar concentrations, which could lead to off-target effects.[5][6][7]

-

Safety Profile: At higher, effective doses, intrathecal administration has been associated with significant side effects, including respiratory depression and motor deficits, highlighting a narrow therapeutic window.[10]

Future research should focus on developing reversible GlyT2 inhibitors with improved pharmacokinetic properties, particularly better CNS penetration, and a wider therapeutic index. The reversible nature of this compound's inhibition is a valuable feature, as it may minimize on-target toxicity compared to irreversible inhibitors.[5][6] this compound remains a valuable reference compound for elucidating the role of GlyT2 in health and disease and serves as a foundational structure for the development of next-generation analgesics.[3]

References

- 1. medkoo.com [medkoo.com]

- 2. ALX 1393 inhibits spontaneous network activity by inducing glycinergic tonic currents in the spinal ventral horn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Glycine Transporter Type 2 (GlyT2) Inhibitor Ameliorates Bladder Overactivity and Nociceptive Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Differential effects of spinally applied glycine transporter inhibitors on nociception in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Investigating the Dose-Response of ALX-1393 in Preclinical Rat Pain Models

Introduction

ALX-1393 is a selective inhibitor of the glycine transporter type 2 (GlyT2), a key protein involved in regulating glycinergic neurotransmission in the central nervous system.[1][2] GlyT2 is responsible for the reuptake of glycine from the synaptic cleft into presynaptic terminals of glycinergic neurons.[1] By blocking this transporter, this compound increases the extracellular concentration of glycine, thereby enhancing inhibitory signaling through glycine receptors (GlyRs).[2] This mechanism is of significant interest for the development of novel, non-opioid analgesics.[3] This application note provides a summary of the dose-response relationships of this compound in various rat pain models, along with detailed protocols for researchers in pain and drug development.

Mechanism of Action

Glycinergic interneurons in the dorsal horn of the spinal cord act as gatekeepers, modulating the transmission of pain signals to the brain.[2] Inhibition of these neurons can lead to hyperalgesia. This compound enhances this inhibitory system by blocking GlyT2, leading to an accumulation of glycine in the synapse. This potentiates the activation of postsynaptic GlyRs, which are ligand-gated chloride channels. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to transmit nociceptive signals.[2][4] The analgesic effects of this compound are often reversible by the GlyR antagonist strychnine, confirming this mechanism of action.[1][3]

References

- 1. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]

Application Notes and Protocols for Intrathecal Administration of ALX-1393

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALX-1393 is a selective and reversible inhibitor of the glycine transporter 2 (GlyT2).[1][2] GlyT2 is a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft back into presynaptic neurons.[3] By inhibiting GlyT2, this compound increases the extracellular concentration of glycine, thereby enhancing inhibitory glycinergic neurotransmission.[3][4] This mechanism of action makes this compound a promising therapeutic candidate for the management of chronic pain by dampening nociceptive signaling at the spinal level.[3][5] Preclinical studies have demonstrated the antinociceptive effects of this compound in various animal models of pain following intrathecal administration.[6][7]

These application notes provide a detailed protocol for the intrathecal administration of this compound in rodent models, summarize key quantitative data from preclinical studies, and illustrate the underlying signaling pathway and experimental workflow.

Data Presentation

Table 1: In Vivo Efficacy of Intrathecal this compound in Rat Models of Pain

| Pain Model | Species | This compound Dose (intrathecal) | Key Findings | Reference |

| Acute Pain (Tail flick, hot plate, paw pressure) | Rat (Sprague-Dawley) | 4, 20, 40 µg | Dose-dependent antinociceptive effects. Maximal effect at 15 min, lasting ~60 min. No effect on motor function up to 40 µg. Effects reversed by strychnine. | [6][7] |

| Inflammatory Pain (Formalin test) | Rat (Sprague-Dawley) | 4, 20, 40 µg | Dose-dependent inhibition of pain behaviors in both early and late phases. | [6][7] |

| Neuropathic Pain (Chronic Constriction Injury) | Rat (Wistar) | 10, 50, 100 µg | Significant antinociception only at 100 µg. Notable side effects (respiratory depression, motor deficits) observed at 100 µg in some animals. | [1] |

| Bladder Pain (Cyclophosphamide-induced) | Rat | Not specified | Ameliorated bladder overactivity and pain behavior. | [8] |

Table 2: Safety and Toxicological Profile of this compound

| Aspect | Observation | Reference |

| Acute Toxicity (Oral) | Harmful if swallowed. | [9] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [9] |

| Side Effects (Intrathecal, High Dose) | Respiratory depression and motor deficits reported at 100 µg in a neuropathic pain model in rats. | [1] |

| Stability | The free form and hydrochloride salt are susceptible to instability. The trifluoroacetic acid (TFA) salt form is more stable and has equivalent biological activity. | [10] |

| Handling Precautions | Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area. | [9] |

| Storage | Store at -20°C (powder) or -80°C (in solvent). | [9] |

Experimental Protocols

Protocol 1: Intrathecal Catheter Implantation in Rats

This protocol is a synthesis of methodologies described in preclinical studies.[6][11]

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scalpel, scissors, forceps)

-

Polyethylene catheter (PE-10)

-

Dental cement or similar adhesive

-

Sutures

-

Antibiotics and analgesics for post-operative care

Procedure:

-

Anesthetize the rat using an appropriate anesthetic regimen.

-

Shave and sterilize the surgical area on the back of the neck and the lumbar region.

-

Make a small incision at the back of the neck to expose the cisterna magna.

-

Carefully insert a PE-10 catheter into the subarachnoid space and advance it caudally to the lumbar level of the spinal cord.

-

Secure the external part of the catheter with sutures and dental cement to the surrounding muscle and skin.

-

Exteriorize the catheter at the back of the neck and seal it to prevent CSF leakage.

-

Close the incision with sutures.

-

Administer post-operative analgesics and antibiotics as required and allow the animal to recover for at least 5-7 days before drug administration.

-

Confirm proper catheter placement by observing for transient paralysis following a small injection of lidocaine.

Protocol 2: Intrathecal Administration of this compound

Materials:

-

This compound (TFA salt form recommended for stability)[10]

-

Vehicle (e.g., sterile saline, artificial cerebrospinal fluid)

-

Hamilton syringe

Procedure:

-

Prepare a stock solution of this compound in the chosen vehicle. Further dilutions can be made to achieve the desired final concentration for injection.

-

Gently restrain the rat and connect a Hamilton syringe filled with the this compound solution to the externalized end of the intrathecal catheter.

-

Inject the desired volume of this compound solution slowly over a period of approximately 30 seconds. The typical injection volume is 10-20 µL.

-

Flush the catheter with a small volume (e.g., 10 µL) of sterile saline to ensure complete delivery of the drug.

-

Monitor the animal for behavioral responses and any adverse effects according to the specific pain model being used.

Mandatory Visualization

References

- 1. Differential effects of spinally applied glycine transporter inhibitors on nociception in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]

- 6. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycine Transporter Type 2 (GlyT2) Inhibitor Ameliorates Bladder Overactivity and Nociceptive Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound|949164-09-4|MSDS [dcchemicals.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. criver.com [criver.com]

ALX-1393: A Tool for Investigating Glycine Transporter 2 (GlyT2) Function

Application Notes and Protocols for Researchers

Introduction

ALX-1393 is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), making it a valuable pharmacological tool for studying the role of this transporter in regulating glycinergic neurotransmission. This document provides detailed application notes and experimental protocols for the use of this compound in various research contexts, aimed at researchers, scientists, and drug development professionals.

Important Note on Selectivity: While the initial query focused on glycine transporter 1 (GlyT1), it is crucial to note that this compound is primarily a GlyT2 inhibitor . It displays approximately two orders of magnitude higher selectivity for GlyT2 over GlyT1.[1][2] While it does inhibit GlyT1 at higher, micromolar concentrations, its primary utility in research is as a selective antagonist of GlyT2 at nanomolar concentrations.[1][2] This distinction is critical for proper experimental design and data interpretation.

Mechanism of Action

This compound, chemically known as O-[(2-benzyloxyphenyl-3-fluorophenyl)methyl]-l-serine, acts as a reversible, noncompetitive inhibitor of GlyT2.[1][2] By blocking GlyT2, this compound prevents the reuptake of glycine from the synaptic cleft into presynaptic neurons. This leads to an increase in the extracellular concentration of glycine, thereby enhancing the activation of postsynaptic glycine receptors and potentiating inhibitory neurotransmission.[2][3] This mechanism of action makes this compound particularly useful for investigating the physiological and pathological roles of GlyT2, especially in the context of pain signaling in the spinal cord.[2][3]

Data Presentation

The following tables summarize the quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Target | Cell Line | Assay Type | IC50 | Reference |

| GlyT2 | COS7 cells | [³H]glycine uptake | 31 ± 2.7 nM | [1][2] |

| GlyT2 | HEK293 cells | [³H]glycine uptake | ~25 nM | [4] |

| GlyT1 | COS7 cells | [³H]glycine uptake | Low µM range | [1][2] |

| GlyT1 | HEK293 cells | [³H]glycine uptake | 4 µM | [4] |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Animal Model | Administration Route | Doses | Observed Effect | Reference |

| Rat Acute Pain Model | Intrathecal | 4, 20, 40 µg | Dose-dependent antinociceptive effects | [2] |

| Rat Inflammatory Pain (Formalin Test) | Intracerebroventricular | 25, 50, 100 µg | Suppression of the late-phase response | [1] |

| Rat Neuropathic Pain (CCI) | Intracerebroventricular | 25, 50, 100 µg | Inhibition of mechanical and cold hyperalgesia | [1] |

| Rat Neuropathic Pain (CCI) | Intrathecal | 10, 50, 100 µg | Antinociception at the highest dose |

Mandatory Visualizations

Here are the diagrams illustrating key concepts related to the use of this compound.

References

- 1. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

ALX-1393: Application Notes and Protocols for Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of ALX-1393, a selective inhibitor of the glycine transporter 2 (GlyT2), for its use in preclinical neuropathic pain research. This document details the mechanism of action of this compound, summarizes key quantitative data from various studies, and provides detailed protocols for its application in established animal models of neuropathic pain. The information is intended to guide researchers in designing and executing experiments to evaluate the analgesic potential of GlyT2 inhibitors.

Introduction to this compound and its Mechanism of Action

Neuropathic pain is a chronic and debilitating condition resulting from damage or disease affecting the somatosensory nervous system.[1] A key mechanism underlying the development of neuropathic pain is the impairment of inhibitory neurotransmission in the spinal cord.[2][3] Glycine is a major inhibitory neurotransmitter in the spinal cord, and its synaptic concentrations are regulated by glycine transporters, GlyT1 and GlyT2.[4][5]

GlyT2 is predominantly located on presynaptic terminals of glycinergic neurons in the spinal cord, where it is responsible for the reuptake of glycine from the synaptic cleft.[4][6] This reuptake terminates the inhibitory signal. In neuropathic pain states, there can be a reduction in glycinergic signaling, contributing to the hyperexcitability of nociceptive pathways.[2][3]

This compound is a selective inhibitor of GlyT2.[7][8] By blocking GlyT2, this compound increases the extracellular concentration of glycine in the synaptic cleft, thereby enhancing and prolonging the activation of postsynaptic glycine receptors (GlyRs).[2][3] This potentiation of inhibitory glycinergic neurotransmission in the dorsal horn of the spinal cord helps to dampen the transmission of pain signals to the brain, resulting in analgesia.[3][7] The analgesic effects of this compound have been demonstrated in several preclinical models of neuropathic and inflammatory pain.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Species/Cell Line | Value | Reference |

| IC50 (GlyT2) | Human (HEK-293 cells) | 100 nM | [2] |

| IC50 (GlyT2) | COS7 cells | 31 ± 2.7 nM | [7] |

| IC50 (GlyT2) | Xenopus laevis oocytes | ~25 nM | [9] |

| IC50 (GlyT1) | Human (HEK-293 cells) | 4 µM | [2] |

Table 2: In Vivo Efficacy of this compound in Neuropathic and Inflammatory Pain Models

| Animal Model | Administration Route | Effective Dose | Observed Effect | Reference |

| Chronic Constriction Injury (CCI), Rat | Intrathecal (i.t.) | 100 µg | Significant antinociception | [10] |

| Chronic Constriction Injury (CCI), Rat | Subcutaneous (s.c.) infusion (14 days) | 0.2, 2, 20, 200 µg/kg/day | Dose- and time-dependent reduction in thermal hyperalgesia and mechanical allodynia | [2] |

| Partial Peripheral Nerve Ligation, Mouse | Intrathecal (i.t.) | 10 ng | Profound antiallodynic effect | [5][9] |

| Herpetic and Postherpetic Pain, Mouse | Spinal Application | Dose-dependent | Amelioration of dynamic and static allodynia | [2] |

| Formalin Test, Rat | Intrathecal (i.t.) | Dose-dependent | Suppression of Phase II pain behaviors | [2] |

| Formalin Test, Rat | Intracerebroventricular (i.c.v.) | 25, 50, 100 µg | Suppression of the late-phase response | [6][8] |

| Bladder Pain (Cyclophosphamide-induced), Rat | Spinal Application | - | Increased intercontraction interval and micturition pressure threshold | [2] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference |

| Brain Penetration (free brain/plasma ratio) | Mouse | < 0.05 | [9] |

| CNS Permeability (Kp,uu) | Mouse | 0.036 | [2] |

Experimental Protocols

The following are detailed protocols for common experiments utilizing this compound in neuropathic pain research.

Chronic Constriction Injury (CCI) Model and Behavioral Testing in Rats

This protocol describes the induction of neuropathic pain using the CCI model and subsequent assessment of mechanical allodynia and thermal hyperalgesia following this compound administration.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

This compound

-

Vehicle (e.g., saline or artificial cerebrospinal fluid)

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

4-0 chromic gut sutures

-

Von Frey filaments

-

Plantar test apparatus (Hargreaves method)

-

Intrathecal or intracerebroventricular cannulas (if applicable)

Procedure:

-

Chronic Constriction Injury (CCI) Surgery:

-

Anesthetize the rat using an appropriate anesthetic regimen.

-

Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.

-

Carefully dissect the nerve free from surrounding connective tissue.

-

Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tied until they elicit a brief twitch in the corresponding hind limb.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain behaviors.

-

-

Drug Administration:

-

This compound can be administered via various routes, including intrathecal (i.t.), intracerebroventricular (i.c.v.), or systemic (e.g., subcutaneous, intravenous).

-

For intrathecal administration, implant a chronic indwelling catheter into the subarachnoid space at the lumbar level. Dissolve this compound in a suitable vehicle and inject in a small volume (e.g., 10 µL), followed by a flush.[10]

-

For intracerebroventricular administration, implant a guide cannula into the lateral ventricle.[6]

-

For chronic systemic administration, osmotic pumps can be implanted subcutaneously.[2]

-

-

Assessment of Mechanical Allodynia (Von Frey Test):

-

Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15 minutes.

-

Apply von Frey filaments of increasing bending force to the plantar surface of the hind paw.

-

A positive response is noted as a sharp withdrawal of the paw.

-

Determine the paw withdrawal threshold (PWT) using the up-down method.

-

-

Assessment of Thermal Hyperalgesia (Plantar Test):

-

Place the rat in a plexiglass enclosure on a glass plate.

-

A radiant heat source is focused onto the plantar surface of the hind paw.

-

Measure the time taken for the rat to withdraw its paw (paw withdrawal latency, PWL).

-

A cut-off time is typically used to prevent tissue damage.

-

-

Data Analysis:

-

Compare the PWT and PWL between this compound-treated and vehicle-treated groups.

-

Data are typically presented as mean ± SEM. Statistical analysis can be performed using appropriate tests such as t-test or ANOVA.

-

In Vitro Glycine Uptake Assay

This protocol describes a method to determine the inhibitory activity of this compound on GlyT2 expressed in a cell line.

Materials:

-

HEK-293 or COS-7 cells stably expressing human GlyT2

-

Cell culture medium and reagents

-

This compound

-

[³H]-glycine

-

Scintillation cocktail and counter

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

Procedure:

-

Cell Culture:

-

Culture the GlyT2-expressing cells in appropriate flasks or plates until they reach a suitable confluency.

-

-

Glycine Uptake Assay:

-

Wash the cells with pre-warmed assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiate the uptake by adding a solution containing [³H]-glycine to the cells.

-

Incubate for a short period (e.g., 10-20 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of [³H]-glycine uptake for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound at the glycinergic synapse.

Experimental Workflow Diagram

Caption: Workflow for preclinical evaluation of this compound.

Logical Relationship Diagram

Caption: this compound's mechanism leading to analgesia.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling [mdpi.com]

- 3. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]

- 4. scholarworks.utep.edu [scholarworks.utep.edu]

- 5. Spinal antiallodynia action of glycine transporter inhibitors in neuropathic pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential effects of spinally applied glycine transporter inhibitors on nociception in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Use of ALX-1393

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, preparation, and in vivo administration of ALX-1393, a selective inhibitor of the glycine transporter 2 (GlyT2). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological effects of this compound.

Introduction to this compound

This compound is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), which plays a crucial role in regulating the concentration of glycine in the synaptic cleft of glycinergic neurons.[1][2][3][4][5] By blocking GlyT2, this compound increases extracellular glycine levels, thereby enhancing inhibitory glycinergic neurotransmission.[3][5][6][7] This mechanism of action makes this compound a valuable tool for studying the role of glycinergic signaling in various physiological and pathological processes, particularly in the context of pain modulation.[1][3][8] Due to its limited ability to cross the blood-brain barrier, direct administration into the central nervous system (CNS) is the preferred route for in vivo studies.[9]

It is important to note that the free form and hydrochloride salt of this compound are prone to instability. Therefore, the use of the trifluoroacetic acid (TFA) salt form is highly recommended for its enhanced stability.[1]

Solubility and Storage

This compound is soluble in dimethyl sulfoxide (DMSO).[2][4] For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for several months, but repeated freeze-thaw cycles should be avoided.

In Vivo Preparation and Administration Protocols

Preparation of this compound for Intrathecal (i.t.) Administration

This protocol is adapted from studies investigating the antinociceptive effects of this compound in rats.

Materials:

-

This compound (TFA salt form recommended)

-

100% Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration. For example, to prepare a 10 µg/µL stock solution, dissolve 1 mg of this compound in 100 µL of 100% DMSO.

-

Vortexing: Vortex the solution thoroughly to ensure complete dissolution of the compound.

-

Dilution (if necessary): The stock solution can be administered directly or further diluted with a suitable sterile vehicle if lower concentrations are required. However, published protocols have utilized 100% DMSO as the vehicle for direct intrathecal injection.[1]

-

Administration: For intrathecal injection in rats, a volume of 10-20 µL is typically administered.

Preparation of this compound for Intracerebroventricular (i.c.v.) Administration

This protocol is based on studies evaluating the central effects of this compound.

Materials:

-

This compound (TFA salt form recommended)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile saline (0.9% sodium chloride) or artificial cerebrospinal fluid (aCSF)

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO as described in the intrathecal protocol.

-

Dilution: For intracerebroventricular administration, it is advisable to dilute the DMSO stock solution with a sterile, physiologically compatible vehicle such as sterile saline or aCSF to minimize potential solvent toxicity. The final concentration of DMSO in the injected solution should be kept as low as possible.

-

Final Concentration Calculation: Calculate the required dilution to achieve the desired final dose in a specific injection volume (typically 5-10 µL for rats). For example, to administer a 50 µg dose in 5 µL, the final concentration should be 10 µg/µL.

-

Administration: Administer the diluted solution via intracerebroventricular injection.

Quantitative Data Summary

The following tables summarize the dosages of this compound used in published in vivo studies.

Table 1: Intrathecal Administration of this compound in Rats

| Parameter | Value | Reference(s) |

| Route of Administration | Intrathecal (i.t.) | [6] |

| Vehicle | 100% DMSO | [1] |

| Dosages | 4, 20, 40 µg | [6] |

Table 2: Intracerebroventricular Administration of this compound in Rats

| Parameter | Value | Reference(s) |